2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol is a fluorinated organic compound that belongs to the class of pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological activity. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a building block for the synthesis of biologically active molecules.
This compound can be synthesized from various precursors through several methods, including hydrazine reactions and subsequent functional group modifications. It is classified under organic compounds and specifically falls within the category of trifluoromethylated heterocycles.
The synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol typically involves:
For example, a study reported that 2-(3-trifluoromethyl-1H-pyrazol-4-yl)ethanol was synthesized via hydrazine treatment of specific precursors, followed by purification steps involving silica gel chromatography .
The molecular structure of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol can be represented as follows:
This structure includes:
The molecular weight is approximately 181.12 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and alters electronic properties, making it a valuable moiety in drug design .
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create more complex structures for pharmaceutical applications .
The mechanism of action for compounds like 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol often involves interactions at specific biological targets, such as enzymes or receptors. The trifluoromethyl group plays a significant role in enhancing binding affinity due to its electron-withdrawing properties, which can stabilize transition states during enzymatic reactions.
In studies involving related pyrazole derivatives, it has been observed that these compounds may exhibit anti-inflammatory and analgesic effects by inhibiting cyclooxygenase enzymes, thus reducing prostaglandin synthesis .
The physical and chemical properties of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol include:
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol has several potential applications in scientific research:
The incorporation of trifluoromethyl (−CF~3~) groups into pyrazole rings represents a strategic advancement in medicinal chemistry, driven by the unique physicochemical properties of fluorine. Trifluoromethylpyrazole derivatives first gained prominence in the late 20th century with agrochemicals like Fipronil, showcasing the motif’s ability to enhance metabolic stability and target binding affinity. The −CF~3~ group significantly influences electron distribution, increasing the scaffold’s π-deficient character and improving membrane permeability. Its steric bulk (van der Waals volume = 38.3 ų) and strong electron-withdrawing nature (Hammett constant σ~m~ = 0.43) enable optimal hydrophobic interactions and dipole stabilization within protein binding pockets [2] [3].
Recent drug discovery campaigns have exploited these attributes to develop kinase inhibitors targeting transforming growth factor-β (TGF-β) pathways. For example, MU1700—a furo[3,2-b]pyridine-based ALK1/2 inhibitor—retains the 3-(trifluoromethyl)pyrazole moiety to preserve critical hinge-region interactions while improving kinome-wide selectivity over predecessors like LDN-193189 [2]. The scaffold’s versatility is further evidenced by its integration into diverse chemotypes:
Table 1: Key Trifluoromethylpyrazole Derivatives in Drug Discovery
Compound | Core Structure | Therapeutic Target | Design Innovation |
---|---|---|---|
Fipronil | 5-Amino-3-cyano-1-(2,6-Cl~2~-4-CF~3~-phenyl)pyrazole | GABA receptor | First commercial agrochemical |
LDN-193189 | Pyrazolo[1,5-a]pyrimidine + −CF~3~ pyrazole | ALK2/3 kinases | BMP pathway inhibition |
MU1700 | Furo[3,2-b]pyridine + −CF~3~ pyrazole | ALK1/2 kinases | Enhanced kinome selectivity |
APO414285652 | Ethanamine-linked −CF~3~ pyrazole | CNS targets | Blood-brain barrier penetration |
The hydroxyethyl (−CH~2~CH~2~OH) linker in 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol enables unique molecular interactions distinct from shorter (methyl) or longer (propyl) chains. Its two-carbon spacer optimally balances conformational flexibility and distance constraints, positioning the hydroxyl group for hydrogen-bond donation to biological targets. Abraham’s solute analysis quantifies this capability, assigning hydroxyethyl linkers a hydrogen-bond acidity (A) of 0.08–0.12, comparable to phenolic −OH groups (A = 0.12) [3] [6]. This property enhances solvation and binding to polar enzyme subsites while the −CH~2~− units maintain moderate lipophilicity (log P ≈ 1.8–2.2).
In trifluoromethylpyrazole conjugates, the hydroxyethyl linker serves dual roles:
Table 2: Hydrogen-Bonding and Physicochemical Properties of Pyrazole Linkers
Linker | H-Bond Acidity (A) | log P (Pyrazole conjugate) | Biological Role |
---|---|---|---|
−CH~3~ | 0.01–0.03 | 2.4–2.8 | Passive membrane permeation |
−CH~2~CH~2~OH | 0.08–0.12 | 1.8–2.2 | Targeted H-bond donation |
−CH~2~CH~2~CH~2~OH | 0.09–0.13 | 1.5–1.9 | Solubility enhancement |
−CH~2~CH~2~NH~2~ | 0.07–0.10 | 0.5–1.1 | Cationic interactions at physiological pH |
Comparative studies of ethan-1-ol versus ethan-1-amine linkers reveal trade-offs: while −NH~2~ groups confer stronger basicity (pK~a~ ≈ 9–10) for salt formation, their protonation state limits blood-brain barrier penetration. Hydroxyethyl derivatives maintain neutrality across physiological pH ranges, enabling unhindered tissue distribution [4] [6]. This explains their preferential use in central nervous system (CNS)-targeted agents, as demonstrated by MU1700’s high brain accumulation in murine models [2]. The linker’s oxygen atom also participates in dipole-stabilized "molecular hinges," allowing adaptive binding in allosteric protein pockets—a feature critical for modulating conformationally flexible targets like protein kinases [3] [5].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: